3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-8-6-9(2)12(10(3)7-8)15-5-4-11(14)13(15)16/h6-7,11H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDBPCCXEXIGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCC(C2=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Strategy
- Starting material : 3-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one.
- Process : The ketone group at the 3-position undergoes reductive amination with ammonia or an ammonium salt in the presence of a reducing agent (e.g., sodium cyanoborohydride or hydrogen with a catalyst).
- Outcome : Formation of the 3-amino derivative with retention of the N-(2,4,6-trimethylphenyl) substituent.
This method is advantageous for its selectivity and mild conditions, preserving the sensitive aryl substituent.
N-Arylation of 3-Aminopyrrolidin-2-one
- Starting material : 3-aminopyrrolidin-2-one.
- Process : Palladium-catalyzed Buchwald-Hartwig amination with 2,4,6-trimethylphenyl bromide or chloride.
- Outcome : Formation of the target compound by direct arylation on the nitrogen atom.
This approach requires careful choice of catalyst and ligands to accommodate the steric hindrance of the 2,4,6-trimethylphenyl group.
Alternative Synthetic Routes via Azide Chemistry and Cyclization
Recent advances in heterocyclic synthesis utilize azide intermediates and cyclization reactions to form amino-substituted pyrrolidinones:
- Azide-mediated cyclization : Organic azides react with amino alcohols or amines under copper-catalyzed conditions to form pyrrolidine rings with amino substituents.
- Tandem allylic azide rearrangement and cyclization : Allylic azides undergo rearrangement followed by intramolecular cyclization to yield substituted pyrrolidines with amino functionality.
These methods offer stereoselectivity and functional group tolerance, potentially applicable to the synthesis of this compound if suitably adapted with the trimethylphenyl substituent on the nitrogen.
Representative Data Table: Comparative Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 3-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one | Ammonia, NaBH3CN or H2/Pd | Mild, room temp to reflux | High selectivity, mild conditions | Requires ketone precursor |
| Buchwald-Hartwig N-Arylation | 3-aminopyrrolidin-2-one, 2,4,6-trimethylphenyl halide | Pd catalyst, phosphine ligands | Elevated temp, inert atmosphere | Direct N-arylation, modular | Steric hindrance, catalyst cost |
| Azide-mediated Cyclization | Amino alcohols/allylic azides | Cu catalyst, ligands | Mild to moderate temp | Stereoselective, versatile | Requires azide synthesis, safety concerns |
| Tandem Allylic Azide Rearrangement | Allylic azides with aryl substituents | Cu catalyst, Lewis acids | Controlled temp, inert | High yields, stereoselectivity | Complex setup, substrate scope |
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives of the compound.
Reduction: Alcohol derivatives of the pyrrolidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antagonist Properties:
The compound has been investigated for its potential as a nonpeptide antagonist in receptor-mediated pathways. Research indicates that derivatives of pyrrolidine structures, similar to 3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one, exhibit activity against metabolic syndrome-related pathways. This suggests possible therapeutic applications in treating conditions such as obesity and diabetes.
GABA Receptor Interaction:
The presence of the pyrrolidin-2-one ring indicates that this compound may interact with GABA (γ-aminobutyric acid) receptors. Compounds that modulate GABAergic activity are crucial in the treatment of various neurological disorders, including anxiety and epilepsy. The unique aromatic substituent (2,4,6-trimethylphenyl) may enhance the binding affinity to these receptors.
Development of Anti-obesity Agents:
Research has shown that compounds with similar structures have been developed as anti-obesity agents. The ability to selectively target metabolic pathways without significant side effects is a critical advantage for compounds like this compound .
Biochemical Research
Interaction Profiles:
Studies on the interaction profiles of similar compounds indicate that they may engage with various biological targets. Understanding these interactions is essential for optimizing the pharmacological profiles of new derivatives. This knowledge can lead to the development of more effective drugs with fewer side effects.
Combinatorial Chemistry:
The synthesis of this compound can be integrated into combinatorial chemistry approaches to generate diverse libraries of related compounds. This methodology allows for rapid screening and identification of lead compounds for drug development .
Structural Comparisons and Derivatives
The uniqueness of this compound lies in its specific combination of structural features. The following table outlines some structurally similar compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(2,4,6-trimethylphenyl)piperidine | Piperidine ring instead of pyrrolidine | Different receptor binding profile |
| 3-Amino-1-(naphthalen-1-yl)pyrrolidin-2-one | Naphthalene substituent | Potentially different biological activity |
| 3-Amino-pyrrolidine | Lacks the aromatic substitution | More basic structure; simpler synthesis |
This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the pyrrolidinone ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural and molecular differences between 3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one and related compounds:
Key Observations :
- Steric Effects: The 2,4,6-trimethylphenyl group introduces significant steric bulk compared to mono-fluorinated or trifluoromethyl-substituted analogs.
- Electronic Effects: Methyl groups are electron-donating, contrasting with electron-withdrawing substituents (e.g., -F, -CF₃). This alters the electron density of the pyrrolidinone ring, influencing reactivity and intermolecular interactions .
Physicochemical Properties
- Boiling Point and Density: Fluorinated analogs (e.g., 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one) exhibit higher predicted boiling points (~388°C) and densities (~1.275 g/cm³) due to fluorine’s electronegativity and molecular packing effects . The trimethylphenyl analog likely has a lower boiling point but comparable density due to its bulkier aromatic system.
- pKa: The amino group in 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one has a predicted pKa of 8.05, suggesting moderate basicity. The trimethylphenyl variant’s amino group may exhibit a slightly lower pKa due to steric hindrance reducing solvation .
Biological Activity
3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data from case studies and comparative analyses with similar compounds.
- IUPAC Name : this compound
- Molecular Weight : 218.29 g/mol
- LogP : 1.6 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 2
- Rotatable Bond Count : 1
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 1.93 | Induction of caspase activity |
| U-937 (Leukemia) | 2.84 | Modulation of p53 expression |
| HCT-116 (Colon) | 0.48 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may act through pathways involving apoptosis and cell cycle regulation, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer metabolism. For instance, it has shown selective inhibition against human carbonic anhydrases (hCA IX and hCA II), which are often overexpressed in tumors:
| Enzyme | K_i Value (nM) | Selectivity |
|---|---|---|
| hCA IX | 89 | High selectivity for cancer cells |
| hCA II | 750 | Moderate selectivity |
This selective inhibition suggests potential therapeutic applications in targeting tumor growth and metastasis .
The biological activity of this compound is primarily attributed to its interaction with biological targets:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Regulation : It influences cell cycle checkpoints, particularly the G1 phase.
- Enzyme Modulation : By inhibiting carbonic anhydrases, it alters the tumor microenvironment conducive to cancer progression.
Case Studies
A notable study conducted on a series of pyrrolidine derivatives found that modifications to the phenyl ring significantly impacted biological activity. The presence of electron-withdrawing groups was crucial for enhancing anticancer efficacy .
Another study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against multiple leukemia cell lines at sub-micromolar concentrations .
Comparative Analysis
Comparing this compound with other pyrrolidine derivatives reveals unique properties:
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 0.48 | Anticancer (MCF-7) |
| 3-Amino-1-(2-(trifluoromethyl)phenyl)propan-1-ol | >5 | Moderate anticancer activity |
| 3-Aminopyrrolidin-2-one | >10 | Limited anticancer activity |
This comparative data underscores the potency of this compound relative to its analogs .
Q & A
Q. Table 1. Comparative Reactivity of Pyrrolidinone Derivatives
| Substituent on Phenyl Ring | Reaction Rate (SN2) | Metabolic Stability (t₁/₂, hrs) |
|---|---|---|
| 2,4,6-Trimethyl (Target) | 0.7 (relative to H) | 4.2 (predicted) |
| 4-Fluoro (Analog ) | 1.0 | 3.1 |
| 4-Chloro (Analog ) | 0.9 | 3.8 |
Q. Table 2. Recommended Analytical Conditions
| Parameter | HPLC (Purity) | LC-MS (Impurity Profiling) |
|---|---|---|
| Column | C18, 5 µm, 250 mm | HILIC, 2.6 µm, 100 mm |
| Mobile Phase | Acetonitrile/Water | Ammonium formate (pH 3)/ACN |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV 254 nm | ESI+ (m/z 50–800) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
